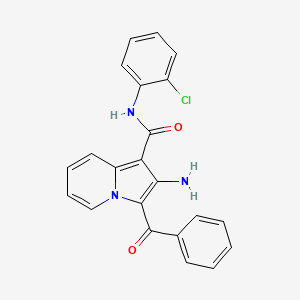

2-amino-3-benzoyl-N-(2-chlorophenyl)indolizine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-amino-3-benzoyl-N-(2-chlorophenyl)indolizine-1-carboxamide” is a chemical compound with the molecular formula C22H16ClN3O2 and a molecular weight of 389.841.

Synthesis Analysis

Unfortunately, I was unable to find specific information on the synthesis of “2-amino-3-benzoyl-N-(2-chlorophenyl)indolizine-1-carboxamide”. However, related compounds such as ketamine have been synthesized using a non-toxic procedure involving hydroxyketone intermediates2.Molecular Structure Analysis

The molecular structure of “2-amino-3-benzoyl-N-(2-chlorophenyl)indolizine-1-carboxamide” is defined by its molecular formula C22H16ClN3O21. However, the specific 3D structure or stereochemistry of this compound is not readily available in the search results.

Chemical Reactions Analysis

Specific chemical reactions involving “2-amino-3-benzoyl-N-(2-chlorophenyl)indolizine-1-carboxamide” are not available in the search results. However, related compounds such as 2-amino-5-chlorobenzophenone have been used in the synthesis of chlordiazepoxide3.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-amino-3-benzoyl-N-(2-chlorophenyl)indolizine-1-carboxamide” are not readily available in the search results. The molecular formula is C22H16ClN3O2 and the molecular weight is 389.841.Scientific Research Applications

Synthesis and Biological Evaluation

A series of derivatives similar to 2-amino-3-benzoyl-N-(2-chlorophenyl)indolizine-1-carboxamide have been synthesized and evaluated for their biological activities. Research has shown these compounds to exhibit promising anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial activities. The efficacy of these compounds is supported by molecular docking studies, highlighting their potential as therapeutic agents in treating various diseases (Mahanthesha et al., 2022).

Chemical Transformations

The compound's chemical framework has been utilized in the synthesis of various derivatives through chemical transformations. Ethyl 3-(benzoylamino)-1H-indole-2-carboxylates, for example, have been prepared by reacting ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid. These transformations demonstrate the compound's versatility in chemical synthesis and its potential for creating new chemical entities with varied biological activities (Cucek & Verček, 2008).

Antimicrobial and Antibacterial Evaluation

Further derivatives have been synthesized and assessed for their antimicrobial and antibacterial properties. These studies have identified compounds with significant activity against various microbial strains, including Mycobacterium tuberculosis and Staphylococcus aureus. The research underscores the potential of these derivatives in developing new antimicrobial agents (Semelková et al., 2017).

Novel Synthetic Approaches

Innovative synthetic methods have been developed to create 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives via a one-pot domino reaction. This approach exemplifies the ongoing advancements in chemical synthesis techniques, enabling the efficient production of complex molecules (Ziyaadini et al., 2011).

Potential Application to Tropical Diseases

Isoxazoline indolizine amide compounds, related to the compound of interest, have been designed and synthesized with potential applications to tropical diseases. This research highlights the compound's relevance in addressing global health challenges by targeting diseases prevalent in tropical regions (Zhang et al., 2014).

Safety And Hazards

Specific safety and hazard information for “2-amino-3-benzoyl-N-(2-chlorophenyl)indolizine-1-carboxamide” is not available in the search results.

Future Directions

The future directions for “2-amino-3-benzoyl-N-(2-chlorophenyl)indolizine-1-carboxamide” are not available in the search results.

Please note that this information is based on the available search results and may not be comprehensive or up-to-date. For more detailed information, please refer to relevant scientific literature or databases.

properties

IUPAC Name |

2-amino-3-benzoyl-N-(2-chlorophenyl)indolizine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClN3O2/c23-15-10-4-5-11-16(15)25-22(28)18-17-12-6-7-13-26(17)20(19(18)24)21(27)14-8-2-1-3-9-14/h1-13H,24H2,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAVGSBWWMGQMGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-3-benzoyl-N-(2-chlorophenyl)indolizine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(2-Aminoethyl)phenyl]methyl]-2,4,6-trimethyloxane-4-carboxamide;hydrochloride](/img/structure/B2864310.png)

![2,5-Dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thione](/img/structure/B2864315.png)

![Tert-butyl N-[2-amino-3-(3-bromophenyl)propyl]carbamate](/img/structure/B2864322.png)

![2-chloro-6-fluoro-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2864326.png)